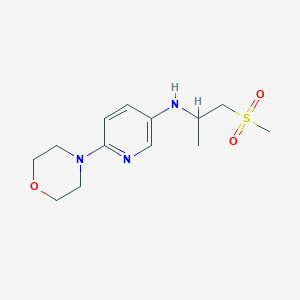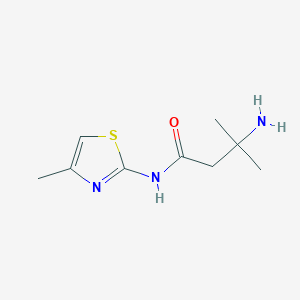
3-amino-N-(1H-indazol-5-yl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-N-(1H-indazol-5-yl)-3-methylbutanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential biomedical applications. This compound belongs to the class of indazole derivatives and has been studied extensively for its pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 3-amino-N-(1H-indazol-5-yl)-3-methylbutanamide is not fully understood. However, studies have suggested that the compound may exert its pharmacological effects through the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. The compound has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit viral replication. It has also been shown to induce apoptosis, which is a programmed cell death process that plays a crucial role in the prevention and treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-amino-N-(1H-indazol-5-yl)-3-methylbutanamide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. The compound has also been found to exhibit low toxicity, which makes it a promising candidate for further clinical development. However, one of the limitations of using this compound in lab experiments is its relatively complex synthesis method, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the study of 3-amino-N-(1H-indazol-5-yl)-3-methylbutanamide. One of the main areas of focus is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases. Finally, the compound's pharmacokinetic and pharmacodynamic properties need to be studied in more detail to assess its safety and efficacy for clinical use.
In conclusion, this compound is a promising compound that has gained significant attention in the field of scientific research. Its potential biomedical applications, low toxicity, and unique pharmacological properties make it a promising candidate for further study and development. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 3-amino-N-(1H-indazol-5-yl)-3-methylbutanamide can be achieved through a multi-step process that involves the reaction of 5-nitroindazole with ethyl 3-methylbutanoate followed by reduction and subsequent reaction with ammonia. The final product can be obtained through the purification of the resulting compound.
Wissenschaftliche Forschungsanwendungen
3-amino-N-(1H-indazol-5-yl)-3-methylbutanamide has been studied for its potential biomedical applications. The compound has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, viral infections, and inflammation.
Eigenschaften
IUPAC Name |
3-amino-N-(1H-indazol-5-yl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-12(2,13)6-11(17)15-9-3-4-10-8(5-9)7-14-16-10/h3-5,7H,6,13H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOBHYZMHVFSOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)NC1=CC2=C(C=C1)NN=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[1-[(5-Bromothiophene-3-carbonyl)amino]cyclopentyl]acetic acid](/img/structure/B7595213.png)
![2-[1-[(3-Hydroxy-4-methylbenzoyl)amino]cyclohexyl]acetic acid](/img/structure/B7595219.png)

![3-Methyl-3-[(2-methyl-5-methylsulfonylbenzoyl)amino]butanoic acid](/img/structure/B7595234.png)

![2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B7595250.png)
![2-[1-[(3,4-Dimethylbenzoyl)amino]cyclopentyl]acetic acid](/img/structure/B7595256.png)
![2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid](/img/structure/B7595268.png)
![2-chloro-N-[(2-ethylphenyl)methyl]acetamide](/img/structure/B7595269.png)

![4-[(4-Fluorophenyl)sulfonylmethyl]-1,2-dimethylbenzene](/img/structure/B7595283.png)